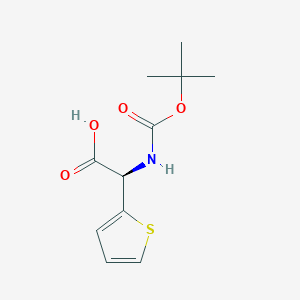

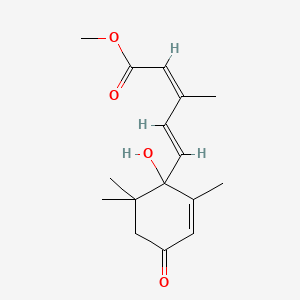

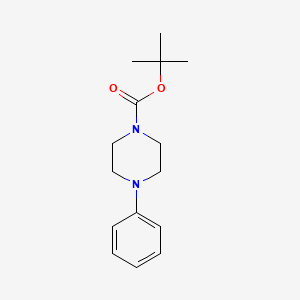

![molecular formula C7H11NO2 B1284191 O-[3-(Furan-2-YL)propyl]hydroxylamine CAS No. 138718-06-6](/img/structure/B1284191.png)

O-[3-(Furan-2-YL)propyl]hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Application in Organic Synthesis

Summary of the Application

Furan-2-yl compounds are used in the synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives .

Method of Application

The method involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .

Results or Outcomes

The resulting 3-aryl-3-(furan-2-yl)propenoic acid derivatives demonstrate good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus .

Application in Green Chemistry

Summary of the Application

Furan-2-yl compounds are considered platform chemicals in green chemistry, with potential applications beyond fuels and plastics .

Method of Application

These compounds can be synthesized from biomass via Furan Platform Chemicals (FPCs), offering an alternative to traditional petroleum-based reactants .

Results or Outcomes

The use of FPCs allows for the economic synthesis of a wide range of compounds, from simple to complex, offering a sustainable alternative to traditional chemical manufacturing processes .

Application in DNA Interstrand Crosslinking

Summary of the Application

Furan-modified adenosine building blocks, such as 2′-O-(3-(Furan-2-yl)propyl)adenosine, have been synthesized and evaluated for interstrand crosslink (ICL) formation in DNA duplexes .

Method of Application

The method involves the in situ oxidation of the furan moiety with NIS, which showed rapid crosslink formation to dA and dC, while dT and dG were inactive .

Results or Outcomes

The results showed that the furan-modified adenosine building block could form interstrand crosslinks in DNA duplexes .

Application in Flavoring Agent

Summary of the Application

Ethyl 3-(furan-2-yl)propionate, a derivative of furan-2-yl compounds, can be used as a flavoring agent in the food industry .

Method of Application

This compound is typically used in small quantities to enhance the flavor of food products .

Results or Outcomes

The use of Ethyl 3-(furan-2-yl)propionate as a flavoring agent contributes to the taste and aroma of various food products .

Propriétés

IUPAC Name |

O-[3-(furan-2-yl)propyl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-10-6-2-4-7-3-1-5-9-7/h1,3,5H,2,4,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSELACDBLFVMMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCCON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30576667 |

Source

|

| Record name | O-[3-(Furan-2-yl)propyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-[3-(Furan-2-YL)propyl]hydroxylamine | |

CAS RN |

138718-06-6 |

Source

|

| Record name | O-[3-(Furan-2-yl)propyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

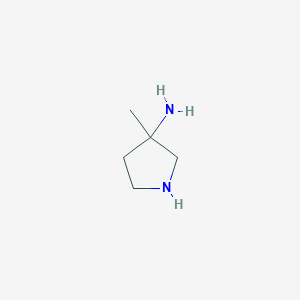

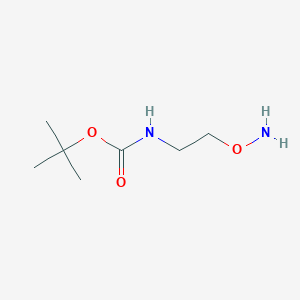

![3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B1284113.png)

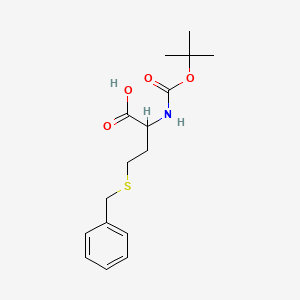

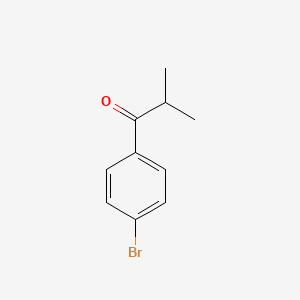

![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)

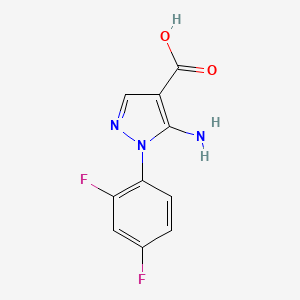

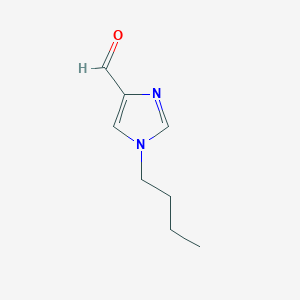

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)